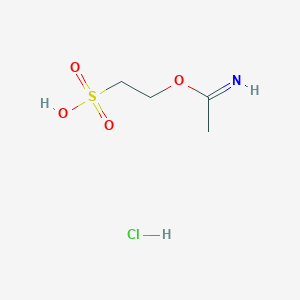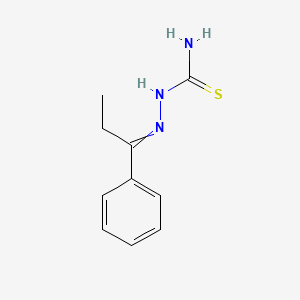![molecular formula C58H102O2S B14336578 1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] CAS No. 105613-13-6](/img/structure/B14336578.png)
1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] is an organic compound characterized by its complex structure, which includes a sulfanediyl group linking two benzene rings substituted with tert-butyl, methyl, and octadecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] typically involves multiple steps, starting with the preparation of the substituted benzene rings. The tert-butyl, methyl, and octadecyloxy groups are introduced through various substitution reactions. The final step involves the formation of the sulfanediyl linkage between the two benzene rings, often using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form bonds with various biological molecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, tert-butyl-: Similar in having a tert-butyl group attached to the benzene ring.
Benzene, 1-butyl-2-methyl-: Contains butyl and methyl groups on the benzene ring.
Propriétés
Numéro CAS |
105613-13-6 |
|---|---|
Formule moléculaire |
C58H102O2S |
Poids moléculaire |
863.5 g/mol |
Nom IUPAC |
1-tert-butyl-5-(5-tert-butyl-2-methyl-4-octadecoxyphenyl)sulfanyl-4-methyl-2-octadecoxybenzene |
InChI |
InChI=1S/C58H102O2S/c1-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-59-53-45-49(3)55(47-51(53)57(5,6)7)61-56-48-52(58(8,9)10)54(46-50(56)4)60-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-2/h45-48H,11-44H2,1-10H3 |
Clé InChI |
YAPJEPUPQMIIGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OCCCCCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


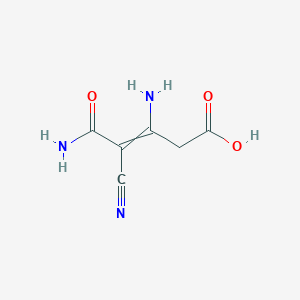
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)

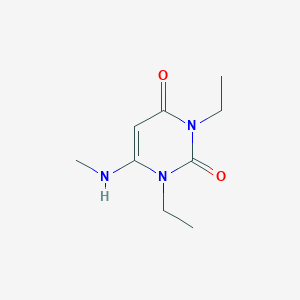
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
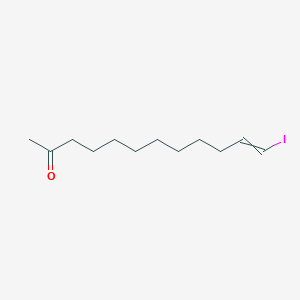
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
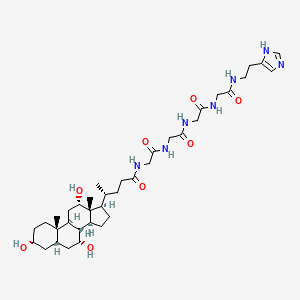
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
